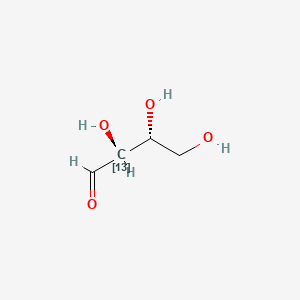
16-Keto-17|A-estradiol-2,4,15,15,17-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Keto-17|A-estradiol-2,4,15,15,17-d5 is a deuterium-labeled derivative of 16-Keto-17β-estradiol. This compound is an endogenous estrogen metabolite related to 16-ketoestrone. It is known for its weak estrogenic activity, with only 1/1000 the estrogenic potency of estradiol in the uterus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
16-Keto-17|A-estradiol-2,4,15,15,17-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of this compound. These products can have different biological activities and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
16-Keto-17|A-estradiol-2,4,15,15,17-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Studied for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the development of new drugs and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 16-Keto-17|A-estradiol-2,4,15,15,17-d5 include:
16-Ketoestradiol: An endogenous estrogen with similar structure and weak estrogenic activity.
Estriol: Another weak estrogen with short-acting effects.
Dimethylstilbestrol: A synthetic estrogen with impeded estrogenic activity
Uniqueness
What sets this compound apart is its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This unique feature makes it a valuable tool in scientific research, particularly in studies involving estrogen metabolism and hormone replacement therapy .
Propriétés
Formule moléculaire |
C18H22O3 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-2,4,15,15-tetradeuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i3D,8D,9D2 |
Clé InChI |
KJDGFQJCHFJTRH-FACQCULCSA-N |
SMILES isomérique |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(C(=O)[C@@H]4O)([2H])[2H])C)C(=C1O)[2H] |
SMILES canonique |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)











